Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
This compound is a derivative of pyrido[2,3-d]pyrimidine . It is related to trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The detection, identification, and control of impurities have become an essential element of drug development .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple oxygen and nitrogen atoms, which likely contribute to its reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
One primary area of research involves the synthesis and chemical reactions of structurally similar pyrido[2,3-d]pyrimidines. For instance, studies have shown methods for generating derivatives of pyrido[2,3-d]pyrimidines through reactions with various agents, illustrating the compound's utility as a building block for more complex molecules. The synthesis of 2,3,4,8-Tetrahydro-2,4-dioxopyrido [2,3-d]pyrimidines and their bis-compounds has been detailed, demonstrating the compound's versatility in organic synthesis and potential for creating novel molecular architectures (Nagamatsu, Koga, & Yoneda, 1984).
Pharmacological Applications
Research on pyrido[2,3-d]pyrimidines also extends into pharmacological applications, highlighting the potential for these compounds in drug development. For example, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their antibacterial and antitumor activities. These studies suggest that the compound's derivatives can serve as a basis for developing new therapeutic agents (Kumar, Lakshmi, Veena, & Sujatha, 2017), (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).
Structural Studies
Furthermore, the crystal structure analysis of derivatives offers insights into the molecular geometry and potential interactions of pyrido[2,3-d]pyrimidines, which is essential for the rational design of drugs. The crystal structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, for example, has provided valuable information on the structural aspects of these compounds (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018).
Properties
IUPAC Name |
ethyl 1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-4-20-11(18)7-5-6-8(13-9(7)16)14(2)12(19)15(3)10(6)17/h5H,4H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLHVHPGOLIAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC1=O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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